{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride is a chlorinated organic compound often referred to as fluoroalkane sulfonyl chloride. It is characterized by its unique spirocyclic structure, which includes a fluorine atom and a methanesulfonyl chloride group. This compound is used in various scientific experiments and has applications in different fields due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride typically involves the reaction of a spirocyclic precursor with a fluorinating agent followed by sulfonylation. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include the use of large-scale reactors, precise temperature control, and efficient purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under anhydrous conditions and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester .
Scientific Research Applications
{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into various molecules.
Biology: The compound can be used to modify biological molecules, potentially altering their activity or stability.
Medicine: It may be explored for developing new pharmaceuticals or as a building block in drug synthesis.
Industry: The compound’s reactivity makes it useful in manufacturing specialty chemicals and materials.
Mechanism of Action
The mechanism of action for {6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is due to the electron-withdrawing effects of the fluorine and methanesulfonyl groups, which make the carbon atom in the spirocyclic ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
{6,6-difluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride: This compound has two fluorine atoms instead of one, which may alter its reactivity and stability.
Other Fluoroalkane Sulfonyl Chlorides: These compounds share the sulfonyl chloride group but differ in their alkane structures, affecting their chemical properties and applications.
Uniqueness
{6-fluorospiro[3.3]heptan-2-yl}methanesulfonyl chloride is unique due to its spirocyclic structure and the presence of both a fluorine atom and a methanesulfonyl chloride group. This combination of features makes it particularly reactive and useful in various chemical reactions and applications .
Properties
CAS No. |
2715119-94-9 |
---|---|
Molecular Formula |
C8H12ClFO2S |
Molecular Weight |
226.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.